
1,3-Bis(methylthio)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methylthio)-1-propanol is an organic compound characterized by the presence of two methylthio groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(methylthio)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium methylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methylthio)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate are commonly used oxidizing agents.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
1,3-Bis(methylthio)-1-propanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways involving sulfur atoms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,3-Bis(methylthio)-1-propanol depends on the specific reaction it undergoes. In oxidation reactions, the sulfur atoms in the methylthio groups act as nucleophiles, facilitating the formation of sulfoxides and sulfones. The compound’s reactivity is influenced by the electronic and steric effects of the methylthio groups .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(methylthio)propane: Similar in structure but lacks the hydroxyl group present in 1,3-Bis(methylthio)-1-propanol.
Bis(methylthio)methane: Contains two methylthio groups attached to a methane backbone.
meso-4,6-Dimethyl-1,3-dithiane: A dithiane derivative with similar sulfur functionalities.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical transformations and applications .
Properties
CAS No. |
54884-93-4 |
|---|---|
Molecular Formula |
C5H12OS2 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
1,3-bis(methylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H12OS2/c1-7-4-3-5(6)8-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
YVDVWADTVZAKRV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



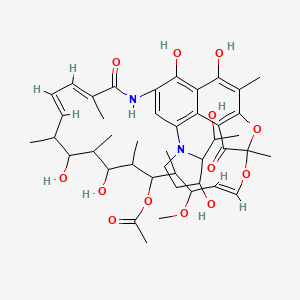
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)

![N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine](/img/structure/B14149783.png)
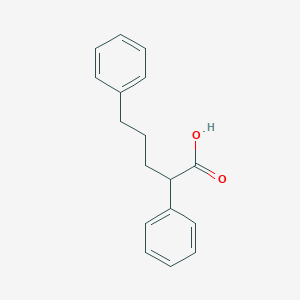
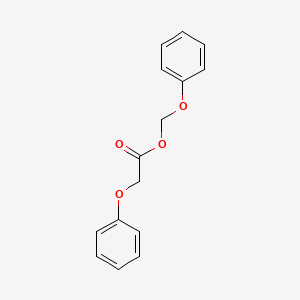
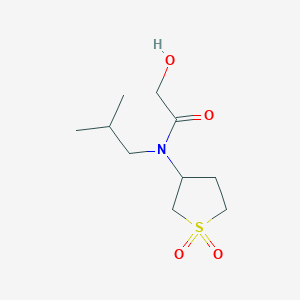
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
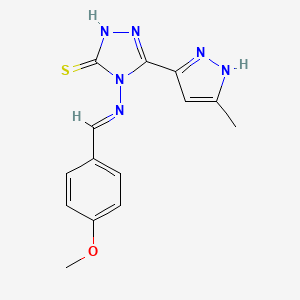

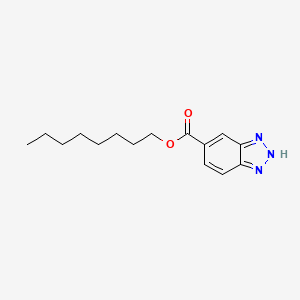
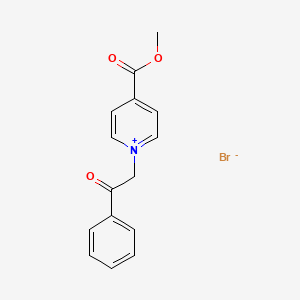
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
